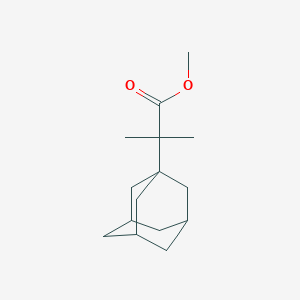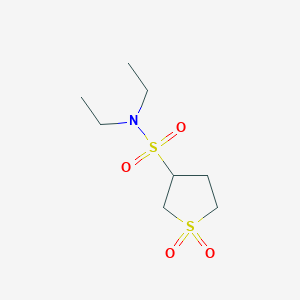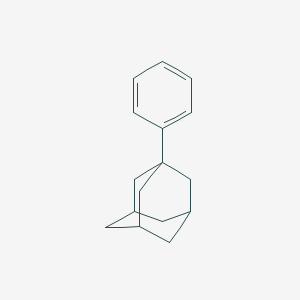![molecular formula C17H15N5S B241831 6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241831.png)
6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the triazolothiadiazole family of compounds, which have been shown to have a variety of biological activities. In
作用機序
The mechanism of action of 6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in the growth and proliferation of bacteria and cancer cells.
Biochemical and Physiological Effects:
6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which can help to slow or stop the growth of tumors. It has also been shown to inhibit the activity of enzymes that are involved in the biosynthesis of important cellular components, such as DNA and RNA.
実験室実験の利点と制限
One advantage of using 6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a variety of bacteria and fungi, which makes it a useful tool for studying the mechanisms of bacterial and fungal growth and proliferation. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to human cells at high concentrations, which can limit its use in certain types of experiments.
将来の方向性
There are many potential future directions for research on 6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new analogs of this compound that have improved antimicrobial and antitumor activity. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs that target similar pathways. Finally, there is also interest in exploring the potential use of this compound in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes.
合成法
The synthesis of 6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been described in the scientific literature. This compound can be synthesized using a variety of methods, including the reaction of 3-amino-5-mercapto-1,2,4-triazole with 3-bromo-1-phenylpropane and 3-bromo-pyridine in the presence of a palladium catalyst. Other methods have also been described, including the reaction of 3-amino-5-mercapto-1,2,4-triazole with 3-bromo-1-phenylpropane and 3-chloro-pyridine in the presence of a copper catalyst.
科学的研究の応用
6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use in a variety of scientific research applications. This compound has been shown to have antimicrobial activity against a variety of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been shown to have antitumor activity against a variety of cancer cell lines, including breast cancer and lung cancer.
特性
製品名 |
6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C17H15N5S |
分子量 |
321.4 g/mol |
IUPAC名 |
6-(1-phenylpropyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H15N5S/c1-2-14(12-7-4-3-5-8-12)16-21-22-15(19-20-17(22)23-16)13-9-6-10-18-11-13/h3-11,14H,2H2,1H3 |
InChIキー |
ZIQXNLKXNAOZRK-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
正規SMILES |
CCC(C1=CC=CC=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)










![N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide](/img/structure/B241789.png)